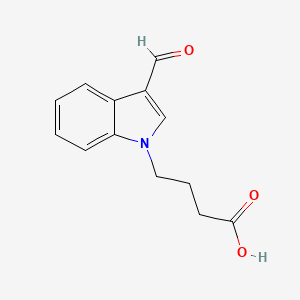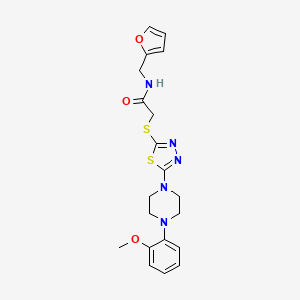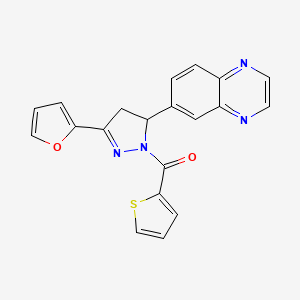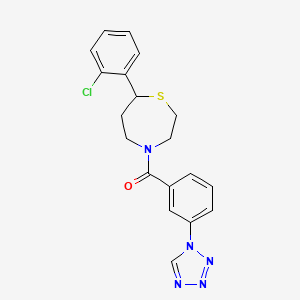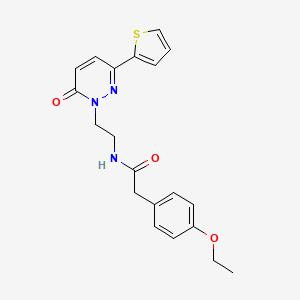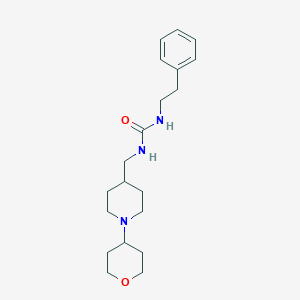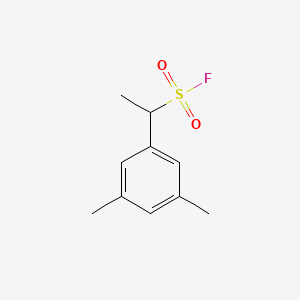![molecular formula C16H21N7 B2837086 2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine CAS No. 1436107-91-3](/img/structure/B2837086.png)
2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C16H21N7 and its molecular weight is 311.393. The purity is usually 95%.
BenchChem offers high-quality 2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Chemical Properties
One study highlights the structural analysis of a triazine derivative, emphasizing the planarity of the molecule and the significant role of π-conjugation, supported by hydrogen bonds and π–π stacking interactions maintaining the crystal structure (Liping Lu et al., 2004). This study provides insight into the fundamental properties that could influence the compound's interaction with other molecules, crucial for designing materials with specific functions.
Metal Coordination and Crystal Engineering
Research on derivatives of triazines, such as those incorporating pyridinyl and triazinyl groups, shows their capability to chelate metals and form structured, hydrogen-bonded crystals. This ability is particularly noted in reactions with Ag(I), yielding cationic chelates. The structural determination of these complexes underscores the potential of triazine derivatives in crystal engineering and the development of materials with predictable molecular architectures (A. Duong et al., 2011).
Attachment of Sugar Residues
A significant application of triazine chemistry involves the attachment of sugar residues to triazine cores, exploring the synthesis of carbohydrate-linked triazines. This approach has been investigated for its potential in drug design and material science, demonstrating the versatility of triazine derivatives in synthetic organic chemistry (R. Simmonds & M. Stevens, 1982). The methodology and outcomes of these studies could inform future research on the bioconjugation of complex molecules for targeted therapies.
Fluorescent Dye Development
Another research area involves the synthesis of fluorescent dyes with large Stokes shifts, utilizing triazine derivatives. This synthesis pathway has resulted in dyes that exhibit pronounced fluorescence due to intramolecular proton transfer in the excited state, opening up new possibilities for the use of triazine derivatives in imaging and diagnostic applications (Sandra Rihn et al., 2012).
Polymer Synthesis and Applications
Triazine derivatives have also been explored as monomers for producing energetic polymers, highlighting efficient synthetic routes for novel azidopropargylamino-substituted triazines. These compounds offer potential applications in the development of materials with high energy content, suitable for use in various industrial and defense sectors (A. V. Shastin et al., 2021).
特性
IUPAC Name |
2-N,2-N-dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7/c1-5-9-23(10-13-8-6-7-12(2)18-13)11-14-19-15(17)21-16(20-14)22(3)4/h1,6-8H,9-11H2,2-4H3,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLVQBTZLBWQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)CC2=NC(=NC(=N2)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
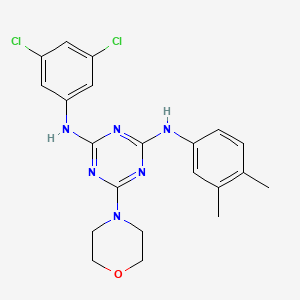
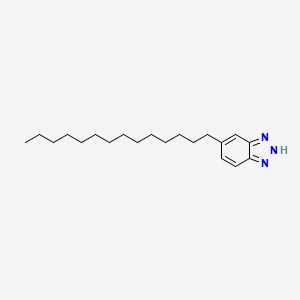
![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)
